molecular formula C10H7NaO5S B7823799 sodium;4,6-dihydroxynaphthalene-2-sulfonate

sodium;4,6-dihydroxynaphthalene-2-sulfonate

Cat. No.: B7823799
M. Wt: 262.22 g/mol
InChI Key: KJIKTXVDOGQVIJ-UHFFFAOYSA-M
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Description

. This compound has shown promise in neuroregenerative and neuroprotective therapies, making it a valuable subject of research.

Preparation Methods

The synthesis of sodium;4,6-dihydroxynaphthalene-2-sulfonate involves several steps, typically starting with the preparation of the core structure followed by functionalization to achieve the desired chemical properties. The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.

Chemical Reactions Analysis

sodium;4,6-dihydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

sodium;4,6-dihydroxynaphthalene-2-sulfonate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of endothelin-B receptor agonists. In biology and medicine, it has been investigated for its potential to treat neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease . Its neuroprotective and neuroregenerative properties make it a promising candidate for developing new therapeutic agents. Additionally, it has applications in industrial research, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium;4,6-dihydroxynaphthalene-2-sulfonate involves its binding to endothelin-B receptors, which are widely distributed in the brain and other tissues. By activating these receptors, the compound can influence various physiological processes, including the regulation of blood pressure, neurotransmitter release, and hormone secretion . The molecular targets and pathways involved in its action are complex and involve multiple signaling cascades that ultimately lead to its neuroprotective and neuroregenerative effects.

Comparison with Similar Compounds

sodium;4,6-dihydroxynaphthalene-2-sulfonate can be compared with other endothelin-B receptor agonists, such as bosentan and ambrisentan. While these compounds share similar mechanisms of action, this compound is unique in its specific binding affinity and efficacy in neuroregenerative applications . Other similar compounds include macitentan and sitaxentan, which are also used to treat conditions related to endothelin receptor activity . The uniqueness of this compound lies in its potential for treating neuropsychiatric disorders, which sets it apart from other compounds in this class.

Properties

IUPAC Name

sodium;4,6-dihydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5S.Na/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIKTXVDOGQVIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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